(3S)-3-amino-3-(2-methylphenyl)propanamide

Description

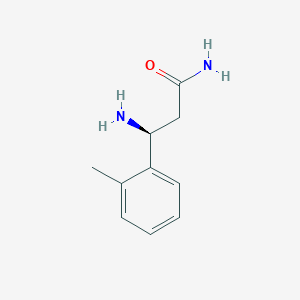

(3S)-3-Amino-3-(2-methylphenyl)propanamide is a chiral organic compound characterized by a propanamide backbone with a 2-methylphenyl substituent at the third carbon and an amino group in the (S)-configuration. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl group and hydrogen-bonding capacity from the amide and amino functionalities.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C10H14N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m0/s1 |

InChI Key |

PAUYVGZYLILRKV-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)N)N |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2-methylphenyl)propanamide typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methylbenzaldehyde.

Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

Amination: The intermediate is then subjected to amination reactions to introduce the amino group at the desired position.

Amidation: Finally, the compound undergoes amidation to form the amide group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as:

Catalytic Hydrogenation: This method involves the use of catalysts to facilitate the hydrogenation of intermediates, leading to the formation of the desired compound.

Flow Chemistry: Continuous flow reactors can be employed to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.

Major Products

Oxidation: Oxidation of this compound can yield oxo derivatives.

Reduction: Reduction can produce primary amines.

Substitution: Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

(3S)-3-amino-3-(2-methylphenyl)propanamide serves as a building block for the synthesis of novel pharmacological agents. Its structural characteristics allow for the modification of existing drug scaffolds to enhance potency and selectivity. Recent studies have focused on its role in the development of agonists for GPR88, a receptor implicated in neuropsychiatric disorders. The compound's ability to modify receptor interactions has made it a candidate for further exploration in therapeutic contexts .

2. Structure-Activity Relationship Studies

Research has highlighted the importance of this compound in structure-activity relationship (SAR) studies. Variations of this compound have been synthesized to evaluate their pharmacological profiles, leading to insights into how structural changes affect biological activity. For instance, modifications at the amide bond have been shown to alter binding affinities and efficacy at target receptors .

Biochemical Applications

1. Non-Peptide Antagonists

The compound has been explored as a non-peptide antagonist for various neuropeptide receptors. Its ability to mimic peptide structures while providing distinct advantages such as increased stability and bioavailability makes it suitable for developing new therapeutic agents targeting neuropeptide systems .

2. Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. By incorporating this compound into enzyme assays, researchers can elucidate the interactions between enzymes and their substrates or inhibitors, paving the way for the design of more effective drugs .

Pharmaceutical Applications

1. Synthesis of Anticancer Agents

The compound is being investigated as an intermediate in the synthesis of anticancer drugs. Its structural features can be leveraged to create compounds that target specific cancer pathways, enhancing therapeutic efficacy while minimizing side effects .

2. Development of Antibiotics

In addition to its role in anticancer drug synthesis, this compound has potential applications in antibiotic development. By modifying its structure, scientists aim to create new classes of antibiotics that can overcome resistance mechanisms found in pathogenic bacteria .

Data Table: Summary of Applications

Case Studies

Case Study 1: GPR88 Agonist Development

A recent campaign focused on synthesizing derivatives of this compound led to the discovery of several potent GPR88 agonists. These compounds demonstrated significant brain penetration and efficacy in preclinical models, highlighting their potential for treating neuropsychiatric conditions.

Case Study 2: Antibiotic Resistance

In efforts to combat antibiotic resistance, researchers synthesized modified versions of this compound that showed promising activity against resistant strains of bacteria. These findings suggest that this compound could play a crucial role in developing new antibiotic therapies.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: Ortho vs. Chlorine’s electron-withdrawing nature could alter electronic properties of the aromatic ring, affecting π-π interactions . Heterocyclic vs. Aromatic Substituents: The pyrazole-substituted analog () introduces a nitrogen-rich heterocycle, enabling additional hydrogen-bonding interactions but possibly reducing metabolic stability due to enzymatic recognition of the heterocycle . Amide Nitrogen Modifications: The branched alkyl chain in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pharmacological and Metabolic Considerations

While direct pharmacological data for the target compound are unavailable, insights can be inferred from related compounds:

- Metabolic Stability : Chlorinated analogs () may undergo cytochrome P450-mediated metabolism, similar to DF 203 (), where CYP1A1 induction and irreversible binding to the enzyme were critical for antitumor activity. The methyl group in the target compound might reduce metabolic liability compared to electronegative chlorine substituents .

- Its para-substitution may favor interactions with planar binding sites, whereas the ortho-methyl group in the target compound could favor hydrophobic pockets .

Biological Activity

(3S)-3-amino-3-(2-methylphenyl)propanamide, also known as a derivative of phenylalanine, has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- CAS Number : 20049-03-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural similarity to amino acids, which allows it to interact with various biological targets, including enzymes and receptors. The amide group enhances the compound's stability and solubility in biological systems, facilitating its interaction with cellular components.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | <10 |

| A375 (Melanoma) | 5.7 |

| HeLa (Cervical carcinoma) | Not significant |

| K562 (Leukemia) | 25.1 |

The compound's effectiveness against A375 and K562 suggests a selective cytotoxicity that could be harnessed for therapeutic purposes .

2. Neuroprotective Effects

Studies have shown that derivatives similar to this compound can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation where it demonstrated a reduction in pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Study on Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer efficacy of several amino acid derivatives, including this compound. The study utilized an MTT assay to assess cell viability across different cancer cell lines, revealing that the compound significantly inhibited cell growth at low micromolar concentrations .

Neuroprotective Study

Another study focused on the neuroprotective potential of this compound by assessing its effects on oxidative stress markers in neuronal cultures. Results indicated a notable decrease in reactive oxygen species (ROS) levels, suggesting that it may help protect against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.